Ammodytoxin C is a toxic secreted phospholipase A2 derived from the venom of the Vipera ammodytes snake, commonly known as the horned viper. This compound is part of a broader class of venom proteins that exhibit significant biological activities, including neurotoxicity and cytotoxicity. Ammodytoxin C has garnered interest in both toxicological studies and potential therapeutic applications due to its unique properties and mechanisms of action.
Ammodytoxin C is primarily sourced from the venom of the Vipera ammodytes snake. The venom contains various proteins and peptides, with ammodytoxin C being one of the key components responsible for its toxic effects. The extraction and purification of this toxin involve advanced biochemical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry, which allow for the isolation and characterization of specific venom components .
Ammodytoxin C belongs to the family of phospholipases A2, which are enzymes that hydrolyze phospholipids into fatty acids and lysophospholipids. These enzymes are classified based on their structure, function, and origin. Ammodytoxin C specifically falls under the category of neurotoxic phospholipases, which are known for their ability to disrupt cellular membranes and induce cytotoxic effects in target cells .
The synthesis of ammodytoxin C can be achieved through recombinant DNA technology or by direct extraction from snake venom. The recombinant approach involves cloning the gene encoding ammodytoxin C into an expression vector, followed by transformation into suitable host cells (e.g., Escherichia coli or yeast). This allows for large-scale production of the protein.
The purification process typically includes several steps:
Ammodytoxin C exhibits a characteristic structure typical of secreted phospholipases A2, featuring a compact globular shape with a catalytic site formed by a calcium-binding loop and an active site that facilitates substrate hydrolysis.
The molecular weight of ammodytoxin C is approximately 14 kDa, with a specific amino acid sequence that contributes to its enzymatic activity and toxicity. Structural studies using X-ray crystallography or nuclear magnetic resonance spectroscopy have provided insights into its three-dimensional conformation, revealing critical residues involved in its function .
Ammodytoxin C catalyzes the hydrolysis of phospholipids, resulting in the release of fatty acids and lysophospholipids. This reaction can disrupt cellular membranes, leading to cell lysis and inflammation.
The enzymatic activity can be quantified using assays that measure the release of fatty acids from phosphatidylcholine substrates. Kinetic parameters such as Michaelis-Menten constants can be determined to characterize its catalytic efficiency .
The mechanism by which ammodytoxin C exerts its toxic effects involves binding to specific receptors on target cell membranes, leading to membrane destabilization. This process often results in increased permeability, cell death, and inflammatory responses.
Studies have shown that ammodytoxin C binds with high affinity to M-type phospholipase A2 receptors in various tissues, indicating its potential for selective targeting in therapeutic applications .
Ammodytoxin C has potential applications in various fields:
Ammodytoxin C (AtxC) is a presynaptically neurotoxic secreted phospholipase A₂ (sPLA₂) isolated from the venom of the nose-horned viper (Vipera ammodytes ammodytes). Its primary structure comprises 122 amino acid residues with a calculated molecular mass of 13.8 kDa, consistent with group IIA sPLA₂ enzymes. The full sequence was initially deduced via cDNA cloning, revealing a precursor protein with a 16-residue signal peptide that is cleaved to yield the mature toxin [3] [6]. AtxC shares high homology with other ammodytoxin isoforms but is distinguished by two critical substitutions: Phe124 → Ile and Lys128 → Glu (numbered relative to the mature protein) [1] [9]. These residues reside in the C-terminal region, a domain implicated in neurotoxicity and anticoagulant functions. The gene encoding AtxC spans >4 kb and exhibits a canonical five-exon/four-intron structure typical of viperid sPLA₂s, with exons 3–5 encoding the mature toxin [5].
Table 1: Key Features of Ammodytoxin C's Primary Structure
Property | Detail |
---|---|
Total Residues | 122 (mature form) |
Signal Peptide | 16 residues (cleaved post-translationally) |
Molecular Mass | 13.8 kDa |
Unique Residues | Ile124, Glu128 (vs. Phe124, Lys128 in AtxA) |
Disulfide Bonds | 7 conserved pairs (Cys27–Cys126, Cys29–Cys45, etc.) |
Isoelectric Point (pI) | ~8.5 (basic sPLA₂) |
The crystal structure of AtxC (PDB ID: 3G8H) resolved at 1.35 Å reveals a conserved three-finger fold characteristic of group IIA sPLA₂s: three antiparallel α-helices (residues 1–13, 40–54, 90–109) packed against a β-wing (residues 74–85) and a short C-terminal tail [2] [8]. Key structural elements include:
Unexpectedly, crystallographic analysis identified a novel dimeric quaternary structure mediated by hydrophobic interactions between N-terminal α-helices (primarily Met7) of symmetry-related monomers. This dimer buries 750 Ų of surface area and is stable under crystallization conditions, though sedimentation studies confirm monomeric prevalence in physiological solutions [9].
Table 2: Tertiary Structural Attributes of Ammodytoxin C (PDB 3G8H)
Structural Element | Residue Range | Functional Role |
---|---|---|
N-terminal α-helix | 1–13 | Membrane insertion, dimer interface |
Calcium-binding loop | 25–34 | Catalysis stabilization (Asp49–Ca²⁺ bond) |
β-wing | 74–85 | Substrate specificity, anticoagulant activity |
C-terminal loop | 115–122 | Neurotoxic receptor binding (Lys127, Glu128) |
Catalytic site | His48, Asp49, Tyr52 | Phospholipid hydrolysis |
AtxC exhibits striking sequence similarity with isoforms AtxA (98.4% identity) and AtxB (97.5% identity), yet functional divergences arise from minimal residue changes:
AtxC shows reduced inhibition of prothrombinase compared to AtxA due to structural perturbations at residues 127–128. Glu128 forms an intramolecular hydrogen bond with Thr35, displacing the main chain and reorienting Lys127—a residue critical for binding coagulation factor Xa (FXa) [8] [9]. Surface plasmon resonance studies confirm AtxC’s 5-fold lower affinity for FXa than AtxA [9].
Table 3: Functional Divergences Among Ammodytoxin Isoforms
Property | AtxA | AtxC | AtxB |
---|---|---|---|
Residue 124 | Phe | Ile | Phe |
Residue 128 | Lys | Glu | Asn |
Relative Toxicity (LD₅₀) | 1× (most toxic) | 18× lower | 30× lower |
FXa Binding Affinity | High | Moderate | Low |
Neurotoxic Receptor Binding | Strong | Intermediate | Weak |
AtxC’s structural integrity relies on seven conserved disulfide bonds characteristic of group IIA sPLA₂s [5] [8]. These bonds tether key functional domains:
The disulfide network confers resistance to denaturation and maintains the active site geometry. Mutagenesis studies confirm that bond disruption (e.g., Cys27–Cys126 ablation) collapses the catalytic cleft, abolishing enzymatic and toxic activities [7] [8]. Notably, the Cys50–Cys140 bond positions the C-terminal loop for receptor engagement, while Cys29–Cys45 reinforces Ca²⁺-binding loop rigidity [5].
Table 4: Disulfide Bonds in Ammodytoxin C and Their Roles
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